molecular formula C19H18F2N6O B2947113 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide CAS No. 1428358-19-3

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide

Cat. No.: B2947113
CAS No.: 1428358-19-3
M. Wt: 384.391
InChI Key: XMRUTLNBZXZYRE-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with a piperazine-carboxamide group and at position 6 with a 1H-pyrrol-1-yl moiety. The N-(3,5-difluorophenyl)carboxamide component introduces electron-withdrawing fluorine atoms, which influence electronic properties and binding interactions.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c20-14-9-15(21)11-16(10-14)24-19(28)27-7-5-26(6-8-27)18-12-17(22-13-23-18)25-3-1-2-4-25/h1-4,9-13H,5-8H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRUTLNBZXZYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrole group: This step might involve a coupling reaction using a palladium catalyst.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Carboxamide formation: The final step often involves the reaction of the piperazine derivative with a carboxylic acid or its derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or piperazine rings.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents. This compound might exhibit similar activities, making it a subject of interest in biochemical research.

Medicine

In medicinal chemistry, compounds like 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide are explored for their potential therapeutic effects. They might be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, or materials science. Their diverse reactivity and potential biological activities make them valuable in various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, altering their function. This interaction could involve binding to active sites, inhibiting enzymatic activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carboxamide Motifs

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide
  • Structure : Piperazine-carboxamide with a 4-chlorophenyl group and ethyl substitution on piperazine.
  • Key Features :
    • Chlorine substituent (vs. fluorine in the target compound) alters lipophilicity and steric effects.
    • Chair conformation of the piperazine ring, with bond lengths/angles comparable to other carboxamides .
  • Implications : The chloro group may enhance membrane permeability but reduce electronic interactions compared to difluorophenyl.
N-(2-Bromophenyl)-4-[6-(5-Fluoro-2-Methoxyphenyl)Pyrimidin-4-yl]Piperazine-1-Carboxamide (L262-1060)
  • Structure : Pyrimidine-piperazine-carboxamide with bromophenyl and fluoromethoxyphenyl groups.
  • Key Features: Molecular weight: 486.34 g/mol (higher due to bromine).
  • Comparison : The target compound’s difluorophenyl group offers a balance of electronegativity and steric profile, avoiding bromine’s metabolic instability.

Compounds with Pyrimidine/Pyrrole Components

Abivertinib
  • Structure : Pyrrolo[2,3-d]pyrimidine core with a tyrosine kinase inhibitory motif.
  • Key Features :
    • Targets EGFR and ALK kinases; molecular formula C26H26FN7O2.
    • Fluorine and methylpiperazine enhance solubility and target affinity .
  • Comparison : While the target compound lacks the fused pyrrolopyrimidine system, its pyrrole-pyrimidine subunit may enable similar π-π stacking interactions in binding pockets.
4-(Cyclopropylmethyl)-6-[(3R)-3-(Methylamino)Pyrrolidin-1-yl]Pyrimidine-2,4-Diamine
  • Structure : Pyrimidine-diamine with cyclopropylmethyl and pyrrolidine groups.
  • Key Features :
    • Acts as a histamine H4 receptor antagonist (CAS 943057-12-3).
    • Cyclopropylmethyl enhances metabolic stability .
  • Comparison : The target compound’s piperazine-carboxamide may offer superior conformational flexibility compared to rigid pyrrolidine.

Piperazine Derivatives in Patent Literature

  • Example: 6-[4-[[(4aR)-4-Hydroxy-4a-Methyl-2-Oxo-3-[[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyrimidin-4-yl]Phenyl]Carbamoyl]-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazin-1-yl]Methyl]-2,3-Difluorophenyl]Hex-5-Ynoic Acid () Key Features: Trifluoromethyl groups enhance binding to hydrophobic pockets.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C19H18F2N6O (estimated) ~404.39 3,5-Difluorophenyl, pyrrole-pyrimidine Not specified (hypothetical kinase inhibition)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C13H18ClN3O 267.75 4-Chlorophenyl, ethyl-piperazine Intermediate in organic synthesis
L262-1060 C22H21BrFN5O2 486.34 Bromophenyl, fluoromethoxyphenyl Not specified (likely kinase-targeted)
Abivertinib C26H26FN7O2 519.54 Methylpiperazine, pyrrolopyrimidine Tyrosine kinase inhibitor

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : The 3,5-difluorophenyl group in the target compound enhances hydrogen-bond acceptor capacity compared to chlorophenyl or bromophenyl analogues.
  • Pyrrole vs. Pyrazole : The pyrrole substituent may improve π-π stacking versus pyrazole (as in ’s compound 5), but reduce solubility due to hydrophobicity.
  • Piperazine Flexibility : Piperazine’s conformational flexibility enables diverse binding modes, as seen in H4 receptor antagonists () and kinase inhibitors ().

Biological Activity

The compound 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring , a piperazine moiety , and a difluorophenyl group , which are critical for its biological activity. The structural formula can be summarized as follows:

ComponentDescription
Molecular FormulaC20H22F2N6O
Molecular Weight426.5 g/mol
Key Functional GroupsPyrimidine, Piperazine, Difluorophenyl

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest it may function as an inhibitor of certain kinases and enzymes related to disease processes.

Inhibition Studies

Research indicates that compounds structurally related to this compound have shown promising inhibition against enzymes such as CYP51 and CYP5122A1, which are involved in sterol biosynthesis in pathogens like Leishmania . This suggests potential applications in treating infections caused by these organisms.

Biological Assays and Findings

In vitro assays have demonstrated that the compound exhibits significant biological activity:

  • Antimicrobial Activity : The compound has been tested against various pathogens, showing effective inhibition of growth at low micromolar concentrations.
  • Cytotoxicity : Studies indicate a favorable cytotoxic profile against cancer cell lines, with selectivity over normal cells.

Case Studies

Several case studies highlight the compound's potential applications:

  • Study on Leishmania Inhibition : A series of analogs were screened for their ability to inhibit Leishmania donovani proliferation. Compounds similar to the target molecule showed IC50 values in the low micromolar range, indicating promising anti-parasitic activity .
  • Kinase Inhibition : The compound was evaluated for its effects on various kinases involved in cancer signaling pathways. It demonstrated competitive inhibition with IC50 values comparable to established kinase inhibitors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Properties
N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamideContains pyridine and piperazine moietiesStrong inhibitor of CYP51
N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamideBenzyl substitution on phenyl groupEffective against L. donovani

This table illustrates how variations in substituents can influence biological activity and pharmacokinetics.

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